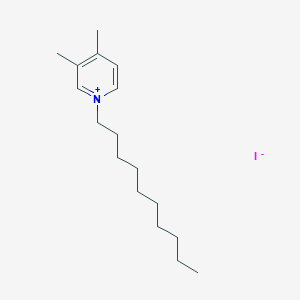
Trimethyl(undecyloxy)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(undecyloxy)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(undecyloxy)ammonium chloride typically involves the reaction of trimethylamine with undecyloxy chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a high-purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(undecyloxy)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl(undecyloxy)ammonium iodide.
Applications De Recherche Scientifique
Trimethyl(undecyloxy)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism by which trimethyl(undecyloxy)ammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of cell membranes.
Comparaison Avec Des Composés Similaires
- Trimethyl(tetradecyl)ammonium chloride
- Trimethyl(stearyl)ammonium chloride
- Dimethyl(distearyl)ammonium chloride
Comparison: Trimethyl(undecyloxy)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant compared to other quaternary ammonium compounds with longer or shorter alkyl chains.
Propriétés
Numéro CAS |
88599-13-7 |
|---|---|
Formule moléculaire |
C14H32ClNO |
Poids moléculaire |
265.86 g/mol |
Nom IUPAC |
trimethyl(undecoxy)azanium;chloride |
InChI |
InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DICATXUTHFWIIX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)



![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)

![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
